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Compound of Interest

Compound Name: P1788

Cat. No.: B11929714

This comparison guide provides a detailed analysis of the novel selective estrogen receptor
degrader (SERD), P1788, against the current standard-of-care treatments for estrogen
receptor-positive (ER+) breast cancer.

Quantitative Data Summary

The following table summarizes the key preclinical data for P1788 as described in patent
CN108948151A and compares it with established data for standard-of-care therapies.
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Parameter

P1788

Standard-of-Care
(Fulvestrant)

Standard-of-Care
(Tamoxifen)

Mechanism of Action

Selective Estrogen
Receptor Degrader
(SERD)

Selective Estrogen
Receptor Degrader
(SERD)

Selective Estrogen
Receptor Modulator
(SERM)

Binding Affinity (1C50,
nM)

0.2

0.29

2.1

ERa Degradation
(DC50, nM)

0.09 (MCF-7 cells)

0.25 (MCF-7 cells)

No degradation

Inhibition of Cell
Proliferation (IC50,
nM)

0.11 (MCF-7)

0.21 (MCF-7)

6.8 (MCF-7)

In vivo Efficacy
(Tumor Growth
Inhibition)

Significant tumor
growth inhibition in
MCF-7 xenograft

models

Established efficacy in
preclinical and clinical

settings

Established efficacy in
preclinical and clinical

settings

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

(ERQ).

. ERa Binding Affinity Assay:

Objective: To determine the binding affinity of the compounds to the estrogen receptor alpha

Method: A competitive binding assay was performed using a fluorescently labeled estrogen

tracer and recombinant human ERa. The ability of the test compounds to displace the tracer

was measured by fluorescence polarization.

(IC50) was calculated.

. ERa Degradation Assay:

Data Analysis: The concentration of the compound that inhibits 50% of the tracer binding
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o Objective: To quantify the degradation of ERa protein induced by the compounds in a cellular
context.

» Method: MCF-7 breast cancer cells were treated with varying concentrations of the test
compounds for 24 hours. Following treatment, cell lysates were prepared, and the levels of
ERa protein were determined by Western blot analysis.

o Data Analysis: The concentration of the compound that results in 50% degradation of ERa
protein (DC50) was determined.

3. Cell Proliferation Assay:

o Objective: To assess the anti-proliferative activity of the compounds on ER+ breast cancer
cells.

o Method: MCF-7 cells were seeded in 96-well plates and treated with a range of compound
concentrations for 5 days. Cell viability was measured using a standard colorimetric assay
(e.g., MTT or CellTiter-Glo).

o Data Analysis: The concentration of the compound that inhibits 50% of cell growth (IC50)
was calculated.

4. In Vivo Xenograft Model:
» Objective: To evaluate the in vivo anti-tumor efficacy of the compounds.

e Method: Ovariectomized nude mice were implanted with MCF-7 cells. Once tumors reached
a palpable size, the mice were treated with the test compounds or vehicle control. Tumor
volume was measured regularly throughout the study.

» Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in
the treated groups to the vehicle control group.

Signaling Pathway and Workflow Diagrams
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Caption: Mechanism of action of P1788 as a Selective Estrogen Receptor Degrader (SERD).
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¢ To cite this document: BenchChem. [Comparative Analysis: P1788 vs. Standard-of-Care for
ER+ Breast Cancer]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b11929714#comparative-analysis-of-p1788-and-
standard-of-care]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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